BenchChemオンラインストアへようこそ!

BLU-667 trans form

RET kinase inhibition oncogenic driver mutation biochemical IC50 determination

BLU-667 trans form (trans-pralsetinib, CAS 2097132-93-7) is the defined active stereoisomer of the clinical RET inhibitor pralsetinib, originally disclosed as Compound Example 129 in patent US20170121312A1. It belongs to the class of ATP-competitive type I tyrosine kinase inhibitors and was rationally designed to achieve sub-nanomolar potency against oncogenic RET variants while minimizing off-target kinase engagement.

Molecular Formula C27H32FN9O2
Molecular Weight 533.6 g/mol
Cat. No. B11933667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBLU-667 trans form
Molecular FormulaC27H32FN9O2
Molecular Weight533.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
InChIInChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m1/s1
InChIKeyGBLBJPZSROAGMF-BDNFLSAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BLU-667 Trans Form (trans-Pralsetinib) – High-Selectivity RET Kinase Inhibitor for Precision Oncology Research


BLU-667 trans form (trans-pralsetinib, CAS 2097132-93-7) is the defined active stereoisomer of the clinical RET inhibitor pralsetinib, originally disclosed as Compound Example 129 in patent US20170121312A1 [1]. It belongs to the class of ATP-competitive type I tyrosine kinase inhibitors and was rationally designed to achieve sub-nanomolar potency against oncogenic RET variants while minimizing off-target kinase engagement. The compound bears a characteristic trans-configured methoxy-cyclohexane carboxamide scaffold that underpins its binding mode in the RET active site [2].

Why Generic RET Inhibitors Cannot Substitute for BLU-667 Trans Form in Research Applications


Substituting BLU-667 trans form with older multikinase inhibitors (MKIs) such as cabozantinib or vandetanib introduces two critical scientific liabilities: (i) markedly lower biochemical potency against clinically prevalent RET alterations, and (ii) confounding polypharmacology driven by potent inhibition of VEGFR-2 and other kinases that obscures RET-specific biological readouts [1]. Even among next-generation selective RET inhibitors, small structural modifications translate into divergent selectivity fingerprints—pralsetinib and selpercatinib exhibit distinct off-target profiles that can produce different cellular phenotypes in NTRK-fusion contexts [2]. The trans stereochemistry of BLU-667 is integral to its binding geometry, and alternative stereoisomers or close analogs cannot be assumed to recapitulate the same target engagement or selectivity profile without explicit validation.

Quantitative Differentiation Evidence: BLU-667 Trans Form Versus Closest Comparators


Sub‑Nanomolar Potency Against Wild‑Type RET and Oncogenic Mutants Versus Multikinase Inhibitors

BLU-667 trans form inhibits wild-type RET and the clinically relevant mutants V804L, V804M, M918T, and the CCDC6-RET fusion with IC50 values ranging from 0.3 to 0.4 nM in biochemical assays . In contrast, the multikinase inhibitor cabozantinib exhibits IC50 values approximately 8-fold higher against wild-type RET, while the difference reaches ≥10‑fold for RET M918T and up to >10,000‑fold for certain drug‑resistant V804 mutants where MKIs lose activity entirely [1]. This sub‑nanomolar profile means the trans form can fully suppress the target at concentrations that leave off‑target kinases unengaged, a critical parameter when designing dose–response experiments in RET‑dependent cell models.

RET kinase inhibition oncogenic driver mutation biochemical IC50 determination

88‑Fold Selectivity Over VEGFR‑2, a Key Source of Clinical Toxicity in Multikinase Inhibitors

In biochemical selectivity profiling, BLU-667 trans form demonstrates an 88‑fold preference for RET over VEGFR-2 (KDR) [1]. By comparison, cabozantinib and vandetanib inhibit VEGFR-2 with IC50 values in the low nanomolar range (<5 nM), effectively equating RET and VEGFR‑2 potency and producing dose‑limiting hypertension and proteinuria in vivo [2]. The 88‑fold window exhibited by the trans form allows concentration ranges where RET signaling is fully abrogated while VEGFR-2 remains largely unoccupied, enabling cleaner dissection of RET‑dependent biology.

kinase selectivity panel VEGFR-2 off-target liability therapeutic window

Global Kinome‑Wide Selectivity: ≥100‑Fold Over 96% of 371 Kinases Tested

When profiled against a diverse panel of 371 human kinases, BLU-667 trans form at a concentration of approximately 100‑fold above the RET IC50 inhibited ≥50% activity in only 13 kinases (<4% of the panel), meaning ≥96% of kinases exhibited >100‑fold selectivity [1]. This is a class‑defining selectivity profile: the first‑generation MKI cabozantinib potently inhibits dozens of kinases including MET, AXL, and FLT3 at therapeutic concentrations, while even the second‑generation selective RET inhibitor selpercatinib shows a slightly broader footprint in some profiling studies, notably retaining activity against TRK family members [2]. The near‑clean kinome signature of the trans form minimizes the risk of cryptic off‑target pharmacology in target‑validation experiments.

kinome profiling polypharmacology assessment target deconvolution

Cellular Target Engagement: >10‑Fold Higher Potency Than Cabozantinib, Vandetanib, and RXDX-105 in RET‑Driven Cell Lines

BLU-667 trans form suppresses RET autophosphorylation with a cellular IC50 of 5 nM, which is at least 10‑fold more potent than the corresponding values for cabozantinib, vandetanib, and the investigational MKI RXDX‑105 when measured under identical cell‑based assay conditions . Downstream pathway markers including phosphorylated SHC and ERK1/2 are inhibited at concentrations <10 nM, confirming complete pathway shutdown at single‑digit nanomolar levels. Importantly, BLU-667 retains this potency equally against Ba/F3 cells engineered to express the V804L, V804M, and V804E gatekeeper‑resistance variants, whereas the MKIs show drastically reduced activity against the same isogenic lines [1].

cellular pharmacology target engagement biomarker RET autophosphorylation inhibition

Distinct Mutant‑Activity Profile Compared With Selpercatinib in Cellular Resistance‑Mutant Models

In a head‑to‑head resistance‑mutant screen using Ba/F3 cellular growth inhibition assays, BLU‑667 trans form and selpercatinib exhibited markedly different potency against key solvent‑front mutations that emerge under selective pressure. Against the clinically relevant G810S mutant, pralsetinib (trans form) displayed a cellular IC50 of 390.6 ± 10.8 nM (42‑fold shift relative to WT), whereas selpercatinib showed a larger shift to 880.2 ± 25.6 nM (107‑fold) [1]. For the G810C variant, the divergence was similar: pralsetinib = 641.7 ± 19.1 nM (70‑fold shift) vs selpercatinib = 1227 ± 44.1 nM (150‑fold shift). However, for V804L and V804M gatekeeper mutants, pralsetinib maintained greater relative potency (IC50 = 1.8 ± 0.6 nM and 16.8 ± 0.8 nM, respectively) compared with selpercatinib (17.2 ± 0.5 nM and 55.9 ± 1.6 nM) [1]. This differential fingerprint means the two compounds are not interchangeable in experiments involving resistance‑mutant panels.

acquired resistance mutations gatekeeper mutant profiling RET G810 solvent-front mutation

Trans‑Stereochemistry‑Specific Activity Confirmed by Patent‑Defined Active Configuration

The trans configuration of the cyclohexane‑amide moiety in BLU‑667 is not a trivial structural nuance: the patent US20170121312A1 explicitly defines Example 129 with (1r,4r) stereochemistry in the active compound, and the trans isomer (CAS 2097132‑93‑7) is the sole stereoisomer associated with the reported sub‑nanomolar IC50 values [1]. Vendors that supply the cis‑isomer (CAS 2097132‑94‑8, the free base) cannot guarantee the same target engagement profile, as stereochemistry around the cyclohexane ring directly influences the spatial orientation of the key methoxy and pyrimidine substituents within the RET hinge‑region pocket . For procurement purposes, specifying the trans form ensures the batch matches the exact molecular entity that generated the published pharmacology.

stereoisomer-specific activity chiral integrity control quality control specification

Optimal Research and Industrial Application Scenarios for BLU-667 Trans Form


Preclinical Profiling of Acquired RET Resistance Mechanisms Without VEGFR-2 Confounding

In chronic dosing studies designed to model acquired resistance to RET inhibition, BLU-667 trans form provides a 88‑fold selectivity window over VEGFR‑2 [1], eliminating the anti‑angiogenic toxicity ceiling that limits dose escalation with MKIs such as cabozantinib. This enables sustained, high‑level RET suppression sufficient to drive emergence of on‑target resistance mutations (e.g., G810 solvent‑front variants), for which the trans form retains partial potency (IC50 = 390–642 nM for G810S/C) .

Chemical Biology Target Deconvolution in RET‑Dependent Cellular Models

The >100‑fold selectivity over 96% of 371 kinases profiled [1] makes BLU-667 trans form an ideal chemical probe for RET loss‑of‑function studies via pharmacological inhibition. At a working concentration of 5–10 nM (sufficient to suppress pRET, pSHC, and pERK1/2 ), off‑target kinase engagement remains undetectable, allowing researchers to assign cellular phenotypes unambiguously to RET signaling blockade rather than polypharmacology.

Gatekeeper‑Mutant Sensitivity Screening in Ba/F3 Isogenic Panels

Relative to selpercatinib, pralsetinib trans form demonstrates 9.6‑fold higher potency against V804L and 3.3‑fold higher against V804M gatekeeper mutants in cellular viability assays [1]. Research groups establishing resistance‑mutant screening cascades for next‑generation RET inhibitor development should employ the trans form as the parental benchmark, as its retained potency against these mutants permits detection of incremental resistance that may be obscured when using selpercatinib.

Analytical Reference Standard and Chiral Quality Control in CMC Development

As the patent‑defined active stereoisomer (CAS 2097132‑93‑7) [1], trans‑pralsetinib serves as the essential reference standard for chiral purity method development, enantiomeric excess determination, and stability‑indicating assay validation. Pharmaceutical development and analytical testing facilities must source the trans form specifically, because the cis isomer lacks a published pharmacological equivalence profile and cannot be substituted for system suitability tests.

Quote Request

Request a Quote for BLU-667 trans form

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.